Elevated Boiling Point Versus N,N-Dipropylaniline: Thermal Processing Window
3-Methyl-N,N-dipropylaniline exhibits a boiling point of 280.2 °C at 760 mmHg, which is approximately 35 °C higher than the 245.0 °C observed for the ring-unsubstituted analog N,N-dipropylaniline under identical pressure conditions . The meta-methyl substituent increases the molecular weight (+14 Da, from 177.3 to 191.3 g·mol⁻¹) and contributes to enhanced intermolecular van der Waals interactions. This difference can be critical for processes requiring elevated thermal budgets, such as vacuum thermal evaporation for thin-film deposition or high-temperature curing cycles where premature volatilization of the lower-boiling analog would compromise film stoichiometry .
| Evidence Dimension | Boiling point at atmospheric pressure (760 mmHg) |
|---|---|
| Target Compound Data | 280.2 °C |
| Comparator Or Baseline | N,N-Dipropylaniline: 245.0 °C |
| Quantified Difference | ΔT = +35.2 °C (14.4% higher) |
| Conditions | Atmospheric pressure (760 mmHg); data from Chemsrc (target) and ChemSpider (comparator) |
Why This Matters
When selecting an amine for high-temperature solution processing or vacuum-deposited thin films, the +35 °C boiling point advantage reduces mass loss during thermal steps, potentially improving film homogeneity and device yield.
